

# Synthesis of 2,3-Diphenylquinoxaline: A Detailed Protocol for Researchers

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## Compound of Interest

Compound Name: 2-Quinoxalinol

Cat. No.: B048720

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 2,3-diphenylquinoxaline, a heterocyclic compound with significant applications in pharmaceuticals and materials science. The primary method described is the classical condensation reaction between o-phenylenediamine and benzil. Additionally, alternative "green" chemistry approaches are presented, offering improvements in reaction time and yield.

## Overview

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of 2,3-diphenylquinoxaline is a common procedure in medicinal chemistry and serves as a fundamental example of quinoxaline formation.

The most traditional and widely used method involves the condensation of an ortho-diamine (o-phenylenediamine) with a 1,2-dicarbonyl compound (benzil).<sup>[1][2][3]</sup> This reaction is typically carried out in a suitable solvent, such as ethanol or rectified spirit, and often involves heating to facilitate the cyclization process.<sup>[1][4]</sup>

## Reaction Principle

The synthesis of 2,3-diphenylquinoxaline proceeds via a condensation reaction between o-phenylenediamine and benzil. The reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of benzil, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring. The overall reaction results in the formation of 2,3-diphenylquinoxaline and two molecules of water.[\[4\]](#)

## Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various reported methods for the synthesis of 2,3-diphenylquinoxaline, providing a comparison of reaction conditions and yields.

Method	Reagents	Solvent	Catalyst	Reaction Time	Temperature	Yield (%)	Reference
Conventional Heating	O-phenylenediamine (1.1g), Benzil (2.1g)	Rectified Spirit (16ml)	None	30 minutes	Water Bath	Not Specified	[1]
Conventional Reflux	O-phenylenediamine (1.08g), Benzil (1.26g)	Rectified Spirit (16ml)	None	1 - 1.5 hours	Boiling Water Bath	75%	[5]
Conventional Stirring & Reflux	Substituted O-phenylenediamines, Benzil	Methanol	None	5 - 10 hours (reflux) + 1 hour (stirring)	Room Temp (stirring), Reflux	Up to 99%	[6]
Ultrasound Irradiation	O-phenylenediamine, Benzil	Not Specified	Not Specified	8 minutes	Not Specified	97%	[5]
Microwave Irradiation	O-phenylenediamine (0.01M), Benzil (0.01M)	Ethanol (16ml)	None	55 seconds	Microwave	60%	[5]
Microwave Irradiation	Not Specified	None	Not Specified	180 seconds	Microwave	90%	[5]

(Solvent-  
Free)

Citric Acid Catalysis	o-phenylenediamine s, 1,2-dicarbon yl compounds	Ethanol	Citric Acid	< 1 minute	Not Specified	94%	[5]
Ammonium Heptamolybdate Catalysis	Aryl-1,2-diamines, 1,2-diketones	EtOH/H <sub>2</sub> O	(NH <sub>4</sub> ) <sub>6</sub> M <sub>7</sub> O <sub>24</sub> .4H <sub>2</sub> O	Not Specified	Room Temperature	High	[7]

## Experimental Protocols

### Classical Synthesis via Conventional Heating

This protocol is based on the most frequently cited conventional method.

#### Materials:

- o-phenylenediamine (1.1 g)[1]
- Benzil (2.1 g)[1]
- Rectified spirit (ethanol) (16 ml)[1]
- Round-bottom flask (100 ml)
- Water bath
- Reflux condenser
- Beakers

- Buchner funnel and filter paper
- Deionized water

**Procedure:**

- In a 100 ml round-bottom flask, dissolve 2.1 g of benzil in 8 ml of warm rectified spirit.[\[1\]](#)
- In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 ml of rectified spirit.[\[1\]](#)
- Add the o-phenylenediamine solution to the warm solution of benzil in the round-bottom flask.[\[1\]](#)
- Attach a reflux condenser to the flask and heat the mixture in a water bath for 30 minutes.[\[1\]](#)  
[\[4\]](#)
- After 30 minutes, remove the flask from the water bath and allow it to cool.
- Add deionized water dropwise to the solution until a slight cloudiness persists.[\[1\]](#) This indicates the beginning of product precipitation.
- Cool the mixture in an ice bath to maximize crystallization.
- Filter the crude product using a Buchner funnel.
- Recrystallize the product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
- Dry the purified crystals and determine the melting point (literature: 125-126 °C) and calculate the percentage yield.[\[8\]](#)

## Green Synthesis via Ultrasound Irradiation

This method offers a significant reduction in reaction time.

**Materials:**

- o-phenylenediamine
- Benzil

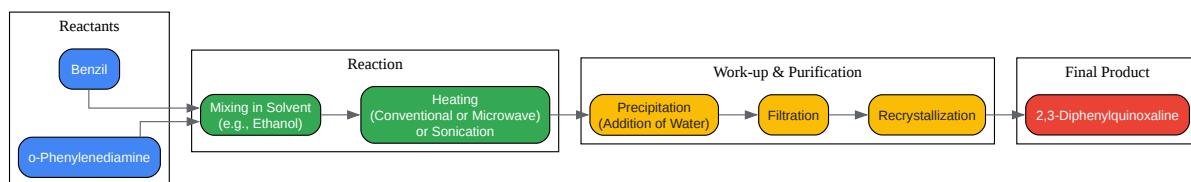
- Appropriate solvent (e.g., ethanol)
- Ultrasonic bath
- Reaction vessel

#### Procedure:

- Combine equimolar amounts of o-phenylenediamine and benzil in a suitable reaction vessel.
- Add a minimal amount of solvent (e.g., ethanol).
- Place the reaction vessel in an ultrasonic bath.
- Irradiate the mixture with ultrasound for approximately 8 minutes.[\[5\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, isolate the product by filtration.
- Purify the product by recrystallization.

## Visualizations

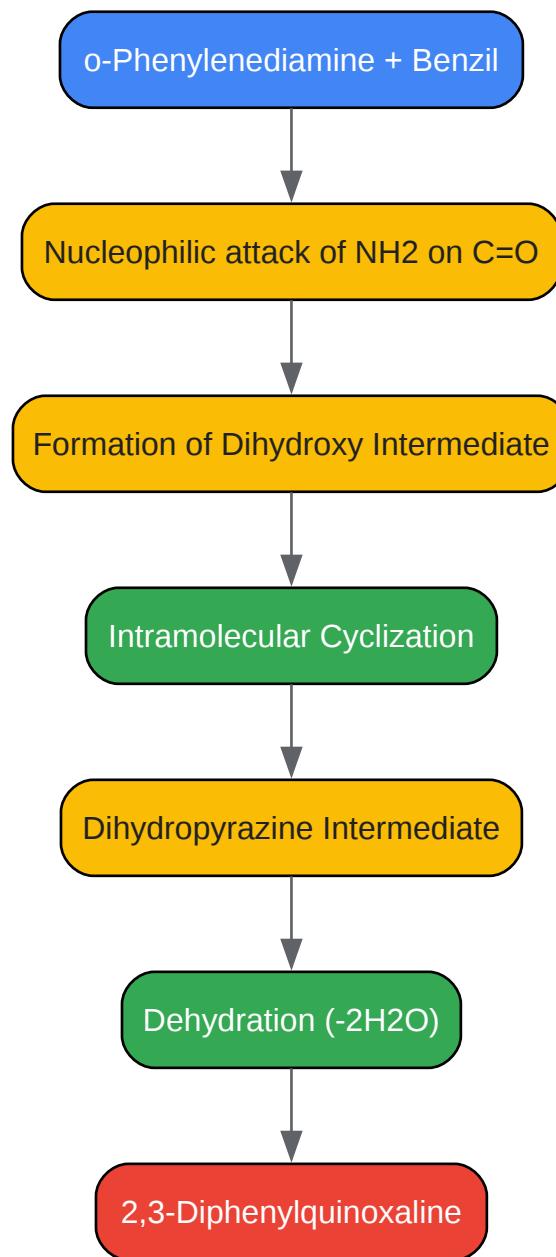
### Synthesis Workflow



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Caption: Workflow for the synthesis of 2,3-diphenylquinoxaline.

## Reaction Mechanism Pathway



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Caption: Simplified reaction mechanism for quinoxaline formation.

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